2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline
Description
2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline is a halogenated quinoline derivative characterized by a bromine substituent at the para position of the phenyl ring (position 2 of the quinoline core), a fluorine atom at position 6, and a carboxylic acid group at position 2. This structural framework is critical for its physicochemical and biological properties. The carboxylic acid group at position 4 is a common pharmacophore in bioactive quinolines, often contributing to solubility and intermolecular interactions with biological targets .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOODRZOYJHYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212453 | |
| Record name | 2-(4-Bromophenyl)-6-fluoro-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588693-14-5 | |
| Record name | 2-(4-Bromophenyl)-6-fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588693-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-6-fluoro-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
2.1. Pfitzinger Reaction for Quinoline Core Formation
The Pfitzinger reaction is a foundational method for synthesizing quinoline derivatives. For 2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline , the quinoline core is likely formed via:
-
Condensation of isatin (a heterocyclic ketone) with 4-bromoacetophenone (or a fluorinated analog) under basic conditions in ethanol .
-
Dehydration using sulfuric acid to yield the quinoline-4-carboxylic acid intermediate .
Reaction Conditions :
| Step | Reagent/Conditions | Purpose |
|---|---|---|
| 1 | Isatin + 4-bromoacetophenone + ethanol + base | Pfitzinger condensation to form quinoline core |
| 2 | H₂SO₄ (catalyst) | Dehydration to carboxylic acid |
2.2. Functional Group Transformations
Post-quinoline core formation, the compound undergoes further modifications:
Esterification
The carboxylic acid group is esterified using ethanol and sulfuric acid to form ethyl esters, enhancing stability for subsequent reactions .
Hydrazide Formation
Reaction of the ester with hydrazine hydrate generates a carbohydrazide intermediate, enabling downstream cyclization reactions .
Reaction Conditions :
| Step | Reagent/Conditions | Purpose |
|---|---|---|
| 3 | Hydrazine hydrate + ethanol (reflux) | Hydrazide formation |
2.3. Cyclization and Fluorination
For fluorinated derivatives, fluorine is typically introduced during the quinoline synthesis or via post-synthetic substitution:
-
Electrophilic substitution : Fluorine can be introduced at position 6 via nucleophilic aromatic substitution if activated groups (e.g., NH₂) are present.
-
Suzuki–Miyaura coupling : For complex fluorinated aryl groups, palladium-catalyzed coupling may be employed .
Key Reaction Data (Analogous Compounds)
While direct data for the exact compound is limited, analogous reactions for quinoline derivatives provide insights:
3.1. Pfitzinger Reaction Yields
| Compound | Yield | Reaction Time | Ref. |
|---|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 70–80% | 12–24 h (reflux) | |
| 6-Fluoro-2-(4-fluorophenyl)quinoline-4-carboxylic acid | 65–75% | 12 h (ethanol reflux) |
3.2. Hydrazide and Ester Formation
| Reaction Type | Conditions | Yield | Ref. |
|---|---|---|---|
| Esterification | H₂SO₄ (catalyst), ethanol, reflux | 80–85% | |
| Hydrazide | Hydrazine hydrate, ethanol (reflux) | 75–80% |
4.1. Spectroscopic Characterization
1H NMR :
13C NMR :
Challenges and Considerations
-
Fluorine introduction : Requires careful control to avoid regioselectivity issues.
-
Stability : Bromine and fluorine substituents may influence compound reactivity during downstream reactions.
-
Scalability : Mechanochemical methods (e.g., ball-milling) offer green alternatives for large-scale production .
This synthesis pathway leverages established methodologies for quinoline derivatives, with adaptations for fluorinated and brominated substituents. The compound’s potential in medicinal chemistry underscores the need for further optimization of reaction conditions and stability studies.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline involves several chemical reactions that can lead to various derivatives with enhanced biological activities. The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. For example, one method includes the Friedel-Crafts acylation of bromobenzene derivatives, followed by cyclization to form the quinoline structure. Characterization techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are utilized to confirm the structure and purity of the synthesized compounds .
Biological Applications
The biological applications of this compound are primarily centered around its antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation. A study indicated that certain quinoline derivatives exhibit potent in vitro anticancer activity against various cancer cell lines .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | |
| Quinoline Derivative A | HeLa (Cervical Cancer) | 8.0 | |
| Quinoline Derivative B | A549 (Lung Cancer) | 15.0 |
Antimicrobial Properties
The antimicrobial efficacy of quinoline derivatives has been extensively studied. The presence of halogen atoms, such as bromine and fluorine, enhances their antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity of Selected Quinoline Compounds
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of quinoline derivatives in clinical and laboratory settings:
- Case Study on Anticancer Efficacy : A recent investigation into a series of quinoline derivatives demonstrated significant inhibition of HDAC activity, leading to apoptosis in cancer cells. The study reported that modifications at the carboxy position enhanced potency against breast cancer cell lines .
- Antimicrobial Evaluation : In a comparative study assessing various quinolone compounds against multi-drug resistant bacterial strains, this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogues and their substituent variations:
Physicochemical Properties
- Solubility: The carboxylic acid group at position 4 enhances aqueous solubility, particularly in salt forms (e.g., sodium in NSC 368390) . Bromine’s lipophilicity may reduce solubility compared to fluorine-substituted analogues like 6-bromo-2-(4-fluorophenyl)-4-carboxy-quinoline .
- Stability: Fluorine at position 6 likely reduces metabolic oxidation, extending half-life compared to non-fluorinated quinolines .
Structural and Electronic Effects
- Electronic Effects: Bromine’s electron-withdrawing nature may polarize the quinoline ring, altering charge distribution and intermolecular interactions compared to methyl or trifluoromethyl substituents .
Biological Activity
2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a quinoline core substituted with a bromophenyl group and a carboxylic acid functional group. This configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable anticancer properties. The mechanism of action often involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication, which may also extend to cancer cell lines by disrupting DNA repair mechanisms.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HeLa | 20.3 | Cell cycle arrest at G1 phase |
| A549 | 18.7 | Inhibition of DNA synthesis |
In a study evaluating various quinoline derivatives, this compound showed significant cytotoxicity against MCF-7 and HeLa cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Quinolines are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against several bacterial strains by inhibiting bacterial growth through interference with DNA replication.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The antimicrobial activity was assessed using standard broth microdilution methods, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Study on Anticancer Mechanism
A detailed investigation into the anticancer mechanism involved treating MCF-7 cells with varying concentrations of the compound. The results indicated that treatment led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis as evidenced by flow cytometry analysis. The study highlighted that the compound induced mitochondrial dysfunction, leading to cell death .
Study on Antimicrobial Efficacy
In another study focusing on its antimicrobial effects, researchers evaluated the compound against common pathogens. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antimicrobial agents .
Q & A
Q. How is the molecular structure of 2-(4-Bromophenyl)-6-fluoro-4-carboxy-quinoline determined experimentally?
Answer: The molecular structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Crystallographic software suites like SHELXL are used for refinement . Key steps include:
- Data collection : High-resolution diffraction data (e.g., Mo/Kα radiation).
- Refinement : SHELXL refines positional and thermal displacement parameters, with validation using tools like PLATON to check for voids, symmetry errors, or missed twinning .
- Output : An ORTEP diagram (e.g., generated via ORTEP-3) visualizes thermal ellipsoids and bond angles .
Q. What are standard synthetic routes for preparing this compound?
Answer: A multi-step synthesis involves:
Quinoline core formation : Gould-Jacobs cyclization of aniline derivatives with diethyl ethoxymethylenemalonate .
Functionalization :
- Bromophenyl introduction : Suzuki-Miyaura coupling using Pd catalysts to attach 4-bromophenylboronic acid .
- Fluorination : Electrophilic substitution with Selectfluor® or DAST .
Carboxylation : Hydrolysis of ester intermediates (e.g., ethyl 4-carboxy derivatives) under acidic/basic conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Intermediate Research Questions
Q. How can spectroscopic methods distinguish positional isomers of brominated quinoline derivatives?
Answer:
Q. What experimental design considerations optimize yield in fluorination reactions for this compound?
Answer: Critical factors include:
- Reagent choice : DAST for direct fluorination vs. Balz-Schiemann for diazonium salt routes .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination .
- Temperature : Controlled heating (60–80°C) minimizes side reactions (e.g., dehalogenation) .
- Monitoring : TLC or HPLC tracks reaction progress, with yields typically 60–85% after optimization .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for this compound (e.g., disorder, twinning)?
Answer: Discrepancies arise from:
Q. What strategies improve regioselectivity when introducing the bromophenyl group?
Answer:
- Directing groups : Use of meta-directing substituents (e.g., -COOH) guides bromination to the 4-position .
- Catalyst tuning : Pd(PPh₃)₄ in Suzuki coupling minimizes homocoupling byproducts .
- Computational pre-screening : DFT calculations predict favorable transition states for C-Br bond formation .
Expert-Level Research Questions
Q. How does the compound’s structure influence its biological activity in medicinal chemistry contexts?
Answer: Key structure-activity relationships (SAR):
- Bromophenyl moiety : Enhances lipophilicity and π-π stacking with target proteins (e.g., kinase inhibitors) .
- Fluorine : Increases metabolic stability and membrane permeability .
- Carboxylic acid : Facilitates salt bridge formation with basic residues in binding pockets .
Validation : In vitro assays (e.g., IC₅₀ against cancer cell lines) correlate substituent effects with potency .
Q. What computational methods validate synthetic or crystallographic data for this compound?
Answer:
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G*) .
- Docking studies : AutoDock Vina predicts binding modes to biological targets (e.g., topoisomerases) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen bonds) from SC-XRD data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
